molecular formula C12H13N3O3 B8298115 3-(Morpholinomethyl)-5-nitrobenzonitrile

3-(Morpholinomethyl)-5-nitrobenzonitrile

Cat. No.: B8298115
M. Wt: 247.25 g/mol
InChI Key: GIEQDDCXNOCAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Morpholinomethyl)-5-nitrobenzonitrile is a nitrile-substituted aromatic compound featuring a morpholinomethyl group (-CH₂-morpholine) at the 3-position and a nitro group (-NO₂) at the 5-position of the benzene ring. This compound serves as a critical structural motif in the pyrazole-benzimidazole derivative AT9283 (1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl) urea), a multi-targeted kinase inhibitor with applications in oncology and emerging roles in allergic disease research . The morpholinomethyl group enhances solubility and binding affinity to kinase targets, while the nitrobenzonitrile moiety contributes to electron-withdrawing effects that stabilize molecular interactions with enzymatic active sites .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

3-(morpholin-4-ylmethyl)-5-nitrobenzonitrile

InChI

InChI=1S/C12H13N3O3/c13-8-10-5-11(7-12(6-10)15(16)17)9-14-1-3-18-4-2-14/h5-7H,1-4,9H2

InChI Key

GIEQDDCXNOCAIF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=CC(=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Kinase Inhibition Profile

  • This compound (in AT9283): Inhibits Syk kinase (IC₅₀: 0.58 μM in RBL-2H3 mast cells), reducing degranulation and cytokine secretion (TNF-α IC₅₀: 0.017 μM; IL-4 IC₅₀: 0.09 μM) . Broad-spectrum kinase inhibition (Aurora A/B, JAKs, Abl) contributes to antitumor effects in multiple myeloma and solid tumors .
  • 3-Fluoro-5-nitrobenzonitrile: Lacks kinase inhibitory activity due to the absence of the morpholinomethyl group, which is critical for binding to Syk’s ATP pocket .

Anti-Allergic Activity

  • This compound (in AT9283): Suppresses mast cell-mediated allergic responses in murine models by blocking LAT/PLCγ1 phosphorylation downstream of Syk . Reduces passive cutaneous anaphylaxis (PCA) by 85% at 10 mg/kg, comparable to cetirizine (a histamine antagonist) .
  • 3-Methyl-5-nitrobenzonitrile: No documented anti-allergic effects, likely due to the methyl group’s inability to engage Syk or downstream signaling proteins .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The morpholinomethyl group in this compound enhances water solubility compared to fluoro- or methyl-substituted analogs, improving bioavailability in preclinical models .

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